molecular formula C24H34N2O3S B11334074 N-(Adamantan-1-YL)-1-[(2-methylphenyl)methanesulfonyl]piperidine-4-carboxamide

N-(Adamantan-1-YL)-1-[(2-methylphenyl)methanesulfonyl]piperidine-4-carboxamide

Cat. No.: B11334074
M. Wt: 430.6 g/mol
InChI Key: INYUMGRBGVFIMU-UHFFFAOYSA-N
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Description

N-(Adamantan-1-YL)-1-[(2-methylphenyl)methanesulfonyl]piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Adamantan-1-YL)-1-[(2-methylphenyl)methanesulfonyl]piperidine-4-carboxamide typically involves multiple steps, including the preparation of intermediate compounds. Common synthetic routes may include:

    Formation of the Adamantane Derivative: Adamantane is functionalized to introduce the desired substituent.

    Piperidine Ring Formation: The piperidine ring is synthesized through cyclization reactions.

    Sulfonylation: Introduction of the methanesulfonyl group to the piperidine ring.

    Amidation: Coupling of the piperidine derivative with the adamantane derivative to form the final compound.

Industrial Production Methods

Industrial production methods may involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(Adamantan-1-YL)-1-[(2-methylphenyl)methanesulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including antiviral, antibacterial, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(Adamantan-1-YL)-1-[(2-methylphenyl)methanesulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    Pathways: Interference with metabolic or signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C24H34N2O3S

Molecular Weight

430.6 g/mol

IUPAC Name

N-(1-adamantyl)-1-[(2-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C24H34N2O3S/c1-17-4-2-3-5-22(17)16-30(28,29)26-8-6-21(7-9-26)23(27)25-24-13-18-10-19(14-24)12-20(11-18)15-24/h2-5,18-21H,6-16H2,1H3,(H,25,27)

InChI Key

INYUMGRBGVFIMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NC34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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